1''-Hydroxycannabidiol, a primary metabolite of cannabidiol, has garnered significant interest due to its potential therapeutic properties. This compound is classified under the cannabinoid family, which includes various naturally occurring and synthetic substances derived from the Cannabis sativa plant. Cannabidiol itself is non-psychoactive and is primarily recognized for its potential benefits in treating conditions such as epilepsy, anxiety, and chronic pain. The synthesis of 1''-hydroxycannabidiol is essential for research into its pharmacological effects and potential clinical applications.
1''-Hydroxycannabidiol is sourced from cannabidiol, which is extracted from the Cannabis sativa plant. Cannabidiol belongs to the class of compounds known as cannabinoids, which interact with the endocannabinoid system in humans. This system plays a critical role in regulating various physiological processes, including mood, pain sensation, and immune response. The classification of 1''-hydroxycannabidiol falls under the broader category of phytocannabinoids, which are naturally occurring compounds found in cannabis.
Key steps in this synthesis include:
This method represents a significant advancement in cannabinoid chemistry by enabling safer and more efficient synthesis routes .
The chemical reactivity of 1''-hydroxycannabidiol is influenced by its functional groups. It can participate in several types of reactions:
These reactions are essential for modifying the compound to explore its pharmacological properties further.
The mechanism of action for 1''-hydroxycannabidiol involves interaction with cannabinoid receptors (CB1 and CB2) in the endocannabinoid system. Unlike delta-9-tetrahydrocannabinol, which binds strongly to CB1 receptors leading to psychoactive effects, 1''-hydroxycannabidiol appears to modulate receptor activity without significant psychoactivity.
Research indicates that this compound may enhance the therapeutic effects of other cannabinoids by acting as an allosteric modulator or through synergistic interactions. Its ability to influence pathways related to pain perception, inflammation, and anxiety makes it a compound of interest for further clinical studies .
The applications of 1''-hydroxycannabidiol are primarily focused on its potential therapeutic benefits:
1''-Hydroxycannabidiol (1''-OH-CBD) is a monohydroxylated metabolite of the major phytocannabinoid cannabidiol (CBD). As a secondary oxidative metabolite, it occupies a critical position in the pharmacokinetic pathway of CBD, influencing both the clearance and potential biological activity of its parent compound. Unlike CBD itself—which has garnered significant attention for its anticonvulsant, anxiolytic, and anti-inflammatory properties—this specific metabolite represents an understudied node in cannabinoid pharmacology. Its structural uniqueness stems from the site-specific hydroxylation at the terminal carbon (C1'') of CBD’s pentyl side chain, distinguishing it from other hydroxylated CBD metabolites like those hydroxylated on the terpenoid ring. Research into such minor cannabinoid metabolites has accelerated with the therapeutic adoption of CBD-rich pharmaceuticals like Epidiolex®, highlighting the need to map the complete metabolic fate of administered cannabinoids [5] [6] [9].
1''-Hydroxycannabidiol (CAS Number: 2231221-49-9) is formally defined as a pentyl-hydroxy derivative of cannabidiol, where one hydrogen atom at the terminal carbon (designated C1'') of CBD’s n-pentyl side chain is substituted by a hydroxyl (-OH) group. This modification yields the molecular formula C₂₁H₃₀O₃ and a molecular weight of 330.46 g/mol [5] [10]. The compound retains the core structural features of CBD: a resorcinol-type benzene ring with two meta-positioned phenolic hydroxyl groups, fused to a monoterpenoid moiety (a dimethylpyran ring fused with a cyclohexene ring). The stereochemistry of the terpenoid portion remains consistent with CBD, featuring chiral centers at C6 and C1 in the cyclohexene ring.
Table 1: Fundamental Chemical Identifiers of 1''-Hydroxycannabidiol
Property | Value |
---|---|
Systematic Name | 5-(1-Hydroxypentyl)-2-[(1R,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]benzene-1,3-diol |
CAS Registry Number | 2231221-49-9 |
Molecular Formula | C₂₁H₃₀O₃ |
Molecular Weight | 330.46 g/mol |
IUPAC Name | 5-(1-Hydroxypentyl)-2-[(1R,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]benzene-1,3-diol |
Canonical SMILES | CCCCC(O)c1cc(O)c([C@H]2C=C(C)CCC[C@H]2C(=C)C)c(O)c1 |
InChI Key | ZQSIYMMJGDRXKH-DZSWIPEDSA-N |
Chemical Classification | Secondary alcohol; Resorcinol derivative; Hydroxycannabidiol isomer |
The presence of the terminal hydroxyl group significantly alters the physicochemical properties compared to CBD. Predicted parameters include a boiling point of ~507 °C, a density of ~1.083 g/cm³, and a pKa of ~9.36, indicating that the aliphatic hydroxyl group is less acidic than the phenolic groups under physiological conditions. This terminal hydroxylation also enhances water solubility relative to the highly lipophilic CBD, influencing its distribution and elimination kinetics [5] [8] [10].
The biotransformation of CBD into 1''-Hydroxycannabidiol is catalyzed primarily by hepatic cytochrome P450 (CYP) enzymes, specifically the CYP1A subfamily, within human liver microsomes. Microsomes are subcellular fractions derived from the endoplasmic reticulum of hepatocytes, containing membrane-bound phase I metabolizing enzymes like CYPs. Experimental studies utilizing human liver microsomes in vitro have demonstrated the efficient conversion of CBD to its hydroxylated metabolites, with CYP1A isoforms (particularly CYP1A1 and CYP1A2) identified as major catalysts for the ω-hydroxylation at the terminal carbon (C1'') of the pentyl chain. This metabolic reaction involves the insertion of an oxygen atom into the C-H bond at C1'', forming the primary alcohol [2] [5] [6].
The reaction mechanism adheres to the typical CYP monooxygenase pathway:
This ω-hydroxylation pathway represents a significant route in human CBD metabolism, alongside other oxidative pathways like allylic hydroxylation (e.g., at C6 or C7 of the terpenoid ring) and carboxylation. The predominance of CYP1A in generating this specific isomer underscores the enzyme’s substrate specificity for the terminal alkyl position. Genetic polymorphisms or environmental inducers (e.g., tobacco smoke via polycyclic aromatic hydrocarbons) of CYP1A enzymes could theoretically influence individual variability in 1''-OH-CBD formation, though clinical data on this specific metabolite’s variability remains limited [2] [5] [6].
Cannabidiol undergoes extensive phase I metabolism, resulting in several monohydroxylated positional isomers. The site of hydroxylation critically determines the metabolite’s three-dimensional structure, physicochemical properties, and potential biological activity. 1''-Hydroxycannabidiol is distinguished from its primary isomers by the specific location of its hydroxyl group:
Table 2: Structural Differentiation of Key Monohydroxylated CBD Metabolites
Metabolite | Site of Hydroxylation | Functional Group Formed | Key Structural Feature | *Typical Relative Abundance in Humans |
---|---|---|---|---|
1''-OH-CBD | Terminal carbon (C1'') of pentyl chain | Primary Alcohol (-CH₂OH) | -OH on alkyl chain terminus, away from core rings | Low |
6α-OH-CBD | C6 of terpenoid ring (α-face) | Secondary Alcohol (>CH-OH) | -OH equatorial/axial on cyclohexene ring | Moderate |
6β-OH-CBD | C6 of terpenoid ring (β-face) | Secondary Alcohol (>CH-OH) | -OH stereoisomer of 6α-OH-CBD | Low |
7-OH-CBD | Methyl group on C8 (C7 methyl) | Primary Alcohol (-CH₂OH) | -OH on exocyclic methyl group of terpenoid ring | High |
*(Based on available pharmacokinetic studies e.g., [9])
This positional isomerism has profound implications:
While the intrinsic pharmacological activity of 1''-Hydroxycannabidiol itself remains largely uncharacterized compared to CBD or major metabolites like 7-OH-CBD, its formation and presence hold significant relevance within the broader context of CBD pharmacology and drug interaction potential:
Table 3: Comparative Serum Pharmacokinetics of CBD Metabolites After Cannabis Preparations (Mean Data Adapted from [9])
Metabolite | Preparation | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋₂₄h (ng·h/mL) |
---|---|---|---|---|
1''-OH-CBD | Decoction | Not Reported* | Not Reported* | Not Reported* |
Oil | Not Reported* | Not Reported* | Not Reported* | |
6α-OH-CBD | Decoction | 0.80 ± 0.41 | ~1.5 | ~5.0** |
Oil | 0.42 ± 0.18 | ~1.0 | ~2.5** | |
6β-OH-CBD | Decoction | 0.12 ± 0.08 | ~1.5 | ~0.8** |
Oil | 0.17 ± 0.11 | ~1.0 | ~0.9** | |
7-OH-CBD | Decoction | 159.93 ± 101.75 | ~1.5 | ~950** |
Oil | 151.45 ± 58.81 | ~1.0 | ~900** | |
7-COOH-CBD | Decoction | 118.03 ± 64.94 | ~1.5 | ~1100** |
Oil | 74.73 ± 31.84 | ~1.0 | ~750** |
Specific PK parameters for 1''-OH-CBD were not detailed in the cited study, though its presence was confirmed.*AUC values estimated from graphical data in source publication.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5